molecular formula C18H18N4O2 B1199616 Mesocarb (1 mg/mL in Methanol)

Mesocarb (1 mg/mL in Methanol)

Cat. No.: B1199616
M. Wt: 322.4 g/mol
InChI Key: OWFUPROYPKGHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Mesocarb (1 mg/mL in Methanol) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents for hydroxylation and reducing agents for reduction reactions. The major products formed from these reactions are hydroxylated metabolites and other derivatives of Mesocarb (1 mg/mL in Methanol) .

Scientific Research Applications

Pharmacological Properties

Mesocarb functions primarily as a selective dopamine reuptake inhibitor (DRI). Unlike conventional DRIs, it acts as a negative allosteric modulator of the dopamine transporter (DAT), which influences dopamine uptake without directly releasing dopamine. This unique mechanism contributes to its potential therapeutic effects:

  • Dopamine Transporter Inhibition : Mesocarb exhibits high affinity for DAT, with reported Ki values of approximately 8.3 nM, indicating its potency in blocking dopamine reuptake .
  • Stimulatory Effects : Studies have shown that mesocarb can enhance locomotor activity, improve cardiovascular function, and increase resistance to environmental stressors such as cold temperatures and low oxygen levels .
  • Potential for Dependence : Animal studies suggest that mesocarb may have low to moderate dependence potential, generalizing to other central nervous system stimulants .

Therapeutic Uses

Historically, mesocarb was developed in the Soviet Union for various psychiatric conditions. Its applications include:

  • Treatment of Psychiatric Disorders : Mesocarb has been used for conditions such as asthenia, apathy, and certain depressive disorders .
  • Attention Deficit Hyperactivity Disorder (ADHD) : It has been utilized in pediatric populations to enhance focus and reduce impulsivity .
  • Parkinson's Disease : As of early 2023, mesocarb is undergoing clinical trials for its efficacy in treating Parkinson's disease .

Doping Analysis Applications

Mesocarb is included in the World Anti-Doping Agency's list of prohibited substances due to its psychostimulant properties. The synthesis of mesocarb metabolites is crucial for doping control laboratories:

  • Metabolite Synthesis : Research funded by WADA has focused on developing reliable reference compounds for mesocarb metabolites. This involves synthesizing various mono-, di-, and trihydroxylated regioisomeric metabolites to aid in doping analytics .
  • Analytical Method Development : A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the detection of mesocarb and its metabolites in biological samples, enhancing the reliability of doping tests .
  • Reference Materials Availability : The synthesized metabolites will be provided free of charge to accredited anti-doping laboratories worldwide, facilitating accurate detection and analysis .

Case Studies

Several studies illustrate the applications of mesocarb in both therapeutic and analytical contexts:

  • Clinical Trials for Parkinson's Disease :
    • A study currently in phase 1 trials aims to evaluate the safety and efficacy of mesocarb in patients with Parkinson's disease. Preliminary findings suggest potential benefits in motor function improvement due to its action on dopamine pathways .
  • Doping Control Research :
    • Research conducted by WADA demonstrated the synthesis and characterization of p-hydroxymesocarb as a primary metabolite found in urine post-administration. This metabolite serves as a critical reference point for confirming mesocarb use in athletes .

Summary Table of Applications

Application AreaSpecific Use CaseFindings/Notes
PharmacologyDopamine reuptake inhibitionHighly selective DRI; low dependence potential
PsychiatryTreatment of ADHD and depressive disordersEnhances focus; improves mood
Clinical ResearchParkinson's Disease trialsPhase 1 trials ongoing; potential motor function benefits
Doping AnalysisReference compound synthesis for doping testsMetabolites synthesized for reliable detection

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Mesocarb in methanol solutions, and what parameters ensure accuracy?

UV-Vis spectroscopy is a primary method for quantifying Mesocarb in methanol. The absorption maximum at ~288 nm should be used with a 1 cm cell, and sample preparation involves diluting to 10 µg/mL in methanol after filtration to remove particulates . For trace analysis, GC/MS with electron ionization (EI) or chemical ionization (CI) is preferred, particularly after derivatization (e.g., isothiocyanate derivatives) to enhance volatility and detection .

Q. How should Mesocarb solutions in methanol be stored to maintain stability and prevent degradation?

Store solutions in amber glass vials at -20°C to minimize photodegradation and solvent evaporation. Parafilm-sealed crimp caps reduce headspace exposure. Regular concentration verification via UV-Vis at 288 nm is critical, as methanol’s volatility can alter the effective concentration over time .

Q. What legal considerations apply to Mesocarb research due to its controlled substance status?

Mesocarb is classified as a Schedule I drug under the U.S. Controlled Substances Act and similar frameworks globally, requiring researchers to obtain DEA licenses and institutional approvals. Experimental protocols must document secure storage, usage logs, and disposal methods compliant with federal and state regulations .

Advanced Research Questions

Q. How can extraction efficiency be optimized for Mesocarb metabolites in biological samples?

Solid-phase extraction (SPE) using XAD-2 resin at pH 9.0 effectively isolates Mesocarb and metabolites like dihydroxymesocarb. Post-extraction, elution with methanol followed by derivatization (e.g., isothiocyanate) improves GC/MS sensitivity. For metabolite identification, isobutane CI provides clearer fragmentation patterns compared to EI .

Q. What methodological challenges arise when analyzing Mesocarb in complex matrices, and how can they be resolved?

Matrix interference in blood or urine samples can be mitigated via SPE cleanup and selective ion monitoring (SIM) in GC/MS. Internal standards (e.g., deuterated analogs) correct for matrix effects and instrument drift. For HPLC, mobile-phase optimization (e.g., acetonitrile/ammonium acetate gradients) enhances peak resolution .

Q. How does Mesocarb’s structural stability in methanol impact long-term pharmacokinetic studies?

Prolonged storage in methanol may lead to gradual degradation via oxidation or hydrolysis. Stability studies should include periodic LC-MS/MS analysis to track degradation products. Adding antioxidants (e.g., BHT) or storing under inert gas (N₂) can extend shelf life .

Q. What experimental designs are critical for assessing Mesocarb’s dopaminergic activity in vivo?

Use microdialysis in rodent models to measure extracellular dopamine in the striatum post-administration. Dose-response curves (0.1–5 mg/kg) and co-administration with dopamine receptor antagonists (e.g., haloperidol) clarify mechanistic pathways. HPLC-ECD quantifies dopamine levels with <1 ng/mL sensitivity .

Q. Methodological Tables

Table 1: Key Parameters for UV-Vis Quantification of Mesocarb

ParameterSpecificationReference
Wavelength288 nm
Cell path length1 cm
Concentration range0.2–1.0 mg/mL
SolventMethanol

Table 2: GC/MS Conditions for Mesocarb Metabolite Analysis

ParameterSpecificationReference
Column2% OV-1 packed column
Ionization modeElectron ionization (EI)
DerivatizationIsothiocyanate derivative
Detection limit~10 pg/mL (post-SPE)

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-phenyl-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate

InChI

InChI=1S/C18H18N4O2/c1-14(12-15-8-4-2-5-9-15)22-13-17(24-21-22)20-18(23)19-16-10-6-3-7-11-16/h2-11,13-14H,12H2,1H3,(H-,19,20,21,23)

InChI Key

OWFUPROYPKGHMH-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)N=C(NC3=CC=CC=C3)[O-]

Synonyms

mesocarb
N-phenylcarbamoyl-3-(beta-phenylisopropyl)sydnonimine
sidnocarb
sydnoca

Origin of Product

United States

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